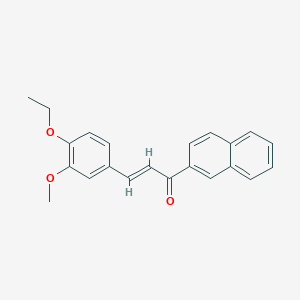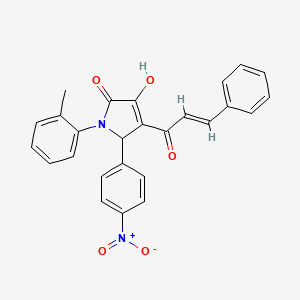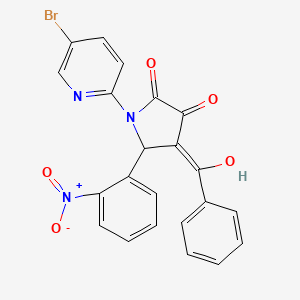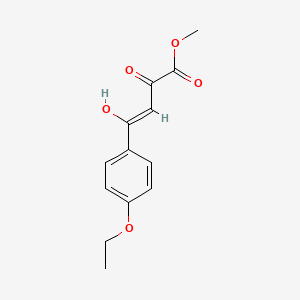
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Übersicht
Beschreibung
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as EMNP, is a synthetic compound with potential scientific research applications. EMNP belongs to the family of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been reported to exhibit various biochemical and physiological effects. It has been found to scavenge free radicals and reduce oxidative stress. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animals. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments are its diverse biological activities and potential applications in drug development. However, the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one are its low solubility in water and its cytotoxicity at high concentrations. Therefore, it is important to optimize the concentration of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments to avoid cytotoxicity.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Secondly, the potential applications of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in the development of drugs for the treatment of various diseases need to be explored. Thirdly, the optimization of the synthesis method of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one to improve the yield and purity of the compound is needed. Fourthly, the development of novel derivatives of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with improved biological activities and reduced cytotoxicity is needed. Lastly, the in vivo efficacy and toxicity of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one need to be evaluated in animal models.
Conclusion:
In conclusion, 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a synthetic compound with potential scientific research applications. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one exhibits diverse biological activities such as antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has potential applications in the development of drugs for the treatment of various diseases. Further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one and to explore its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been reported to have various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and skin pigmentation disorders, respectively. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has potential applications in the development of drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-25-21-13-9-16(14-22(21)24-2)8-12-20(23)19-11-10-17-6-4-5-7-18(17)15-19/h4-15H,3H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJULMIJMQUBCL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)


![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)

![1-(3-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918019.png)

![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)

![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918047.png)
![N-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918057.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B3918070.png)
![4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B3918078.png)